molecular formula C21H25N5O3 B2938469 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-18-4

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Numéro de catalogue: B2938469
Numéro CAS: 2034233-18-4
Poids moléculaire: 395.463
Clé InChI: SRRGCEOFMRCGPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2034233-18-4) is a chemical compound with the molecular formula C21H25N5O3 and a molecular weight of 395.45 g/mol . This complex molecule features a 1,2,4-triazol-5-one scaffold linked to a piperidine ring that is functionalized with a 3,5-dimethylisoxazole-4-carbonyl group and an o-tolyl (2-methylphenyl) substituent . Its structural profile, including hydrogen bond donor and acceptor counts and a calculated XLogP3 of 2.4, suggests potential for cell permeability and bioactivity, making it a candidate for various pharmacological and chemical biology research programs . The compound is offered for research purposes by suppliers like Life Chemicals, available in quantities ranging from 3mg to 100mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Propriétés

IUPAC Name

3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-4-5-7-17(13)26-18(22-23-21(26)28)12-16-8-10-25(11-9-16)20(27)19-14(2)24-29-15(19)3/h4-7,16H,8-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRGCEOFMRCGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction with 3,5-dimethylisoxazole-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Substituted isoxazole derivatives.

Applications De Recherche Scientifique

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

The compound could be investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Below is a comparative analysis of Compound X with structurally related compounds, focusing on substitutions, molecular properties, and biological activities.

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity Reference
Compound X 1,2,4-triazol-5(4H)-one - 4-(o-tolyl)
- 3-[(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-ylmethyl]
~450 (estimated) Not explicitly reported; inferred CNS/antifungal potential
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (Compound 50) 1,2,4-triazol-5(4H)-one - 4-(4-pentyloxyphenyl)
- 3-ethyl
299.3 Anticonvulsant (ED50 = 26.9 mg/kg, PI = 11.0 in mice)
Fluconazole analog (1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one) 1,2,4-triazol-5(4H)-one - Difluorophenyl
- Hydroxypropyl-triazole
~378.3 Antifungal (CYP51 inhibition)
Aprepitant-related compound (3-[[(2R,3R)-2-[(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) 1,2,4-triazol-5(4H)-one - Bis(trifluoromethyl)phenyl
- Morpholino
614.5 NK1 receptor antagonist (anti-emetic)
4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one 1,2,4-triazol-5(4H)-one - Cyclopropyl
- 3,5-dimethylisoxazole-propanoyl-piperidine
373.4 Not reported; structural analogue

Key Findings and Trends

Triazolone Core :

  • The 1,2,4-triazol-5(4H)-one moiety is a common pharmacophore in antifungal, anticonvulsant, and antiemetic agents. Substitutions at the 3- and 4-positions dictate target specificity .

Metabolic Stability: The 3,5-dimethylisoxazole group may reduce oxidative metabolism compared to unsubstituted heterocycles . Target Binding: Piperidine-linked substituents (as in Compound X) favor interactions with enzymes or receptors requiring extended hydrophobic pockets, contrasting with morpholino groups in aprepitant derivatives .

Biological Activity: Anticonvulsant triazolones (e.g., Compound 50) prioritize alkoxyaryl substituents for potency in the maximal electroshock (MES) test . Antifungal analogs rely on difluorophenyl or triazole groups for CYP51 binding .

Challenges and Contradictions

  • Activity Prediction : While Compound X shares features with anticonvulsant and antifungal agents, its exact biological profile remains unverified. For example, the 3,5-dimethylisoxazole group could either enhance antifungal activity (via CYP51 interaction) or induce off-target effects .
  • Synthetic Complexity : The piperidine-isoxazole linkage in Compound X may pose synthetic challenges compared to simpler derivatives like Compound 50 .

Activité Biologique

The compound 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N5O3C_{20}H_{22}N_{5}O_{3} with a molecular weight of 399.4 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC20H22N5O3
Molecular Weight399.4 g/mol
CAS Number2034363-46-5
DensityN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperidine Derivative : The reaction of 3,5-dimethylisoxazole with piperidin-4-ol under basic conditions.
  • Coupling with Triazole : Subsequent coupling reactions to introduce the triazole moiety.

These methods require careful control of reaction conditions to optimize yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally similar to it have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells .

Neuropharmacological Effects

The compound interacts with neuropeptide Y receptors, which are implicated in several physiological processes. Binding affinity studies revealed low micromolar affinities to neuropeptide Y receptors, suggesting its potential as a lead compound for drug development targeting these pathways.

Antimicrobial Properties

The presence of the isoxazole ring in the structure contributes to its antimicrobial properties. Compounds that share structural features with this molecule have shown effectiveness against various microbial strains.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : Binding to specific receptors (e.g., neuropeptide Y receptors) alters cellular signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or microbial growth.

Case Studies

A recent study evaluated the anticancer properties of related compounds in vitro. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism was linked to the inhibition of key metabolic pathways essential for tumor growth .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.